Elarofiban

Übersicht

Beschreibung

Elarofiban: ist ein neuartiger, nicht-peptidischer Glycoprotein-IIb/IIIa-Antagonist. Er hemmt die Thrombin-induzierte Plättchenaggregation in humanen gel-filtrierten Plättchen und die Plättchenaggregation in humanem plättchenreichem Plasma als Reaktion auf Kollagen, Arachidonsäure, ADP und SFLLRN-NH(2) . Diese Verbindung wurde hauptsächlich auf ihr Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere zur Vorbeugung von Thrombosen und Myokardinfarkt, untersucht .

Vorbereitungsmethoden

Die Synthese von Elarofiban umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein praktischer Syntheseweg umfasst die folgenden Schritte :

Bildung des Piperidin-Zwischenprodukts: Die Synthese beginnt mit der Herstellung eines Piperidin-Derivats.

Kupplungsreaktion: Das Piperidin-Zwischenprodukt wird dann unter spezifischen Reaktionsbedingungen mit einem Pyridin-Derivat gekoppelt.

Endmontage: Das Endprodukt, this compound, wird durch eine Reihe von Reinigungsschritten, einschließlich Kristallisation und Chromatographie, erhalten.

Industrielle Produktionsverfahren für this compound umfassen in der Regel die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Kosteneffizienz und Skalierbarkeit zu berücksichtigen.

Analyse Chemischer Reaktionen

Elarofiban unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Piperidin- und Pyridinringen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Synthesis of [^18F]GP1

The development of [^18F]GP1 involved a robust and automated radiosynthesis process compliant with Good Manufacturing Practice (GMP) standards. This process yielded high radiochemical purity (>98%) and significant molar activities (952–9428 GBq/µmol) suitable for clinical applications. The synthesis time was optimized to approximately 69 minutes, allowing for efficient production of the radiotracer for use in PET imaging .

Thrombus Imaging

[^18F]GP1 has been utilized as a novel radiotracer for detecting thrombi in various clinical scenarios:

- Acute Myocardial Infarction : In a study involving patients with acute myocardial infarction, [^18F]GP1 PET imaging successfully identified coronary thrombosis, providing a non-invasive diagnostic tool that outperformed traditional imaging methods such as echocardiography and CT .

- Deep Vein Thrombosis and Pulmonary Embolism : The tracer has also shown promise in detecting venous thrombi in patients presenting with symptoms of deep vein thrombosis or pulmonary embolism, demonstrating high binding affinity to freshly formed thrombi .

- Atherosclerotic Plaque Rupture : Research indicates potential applications in visualizing atherosclerotic plaque rupture and delayed stent thrombosis, as [^18F]GP1 effectively binds to thrombi formed during these pathological processes .

Clinical Trials

Several clinical trials have explored the efficacy of [^18F]GP1 in various patient populations:

- A phase 1 trial assessed the safety and pharmacokinetics of [^18F]GP1 in patients undergoing arterial interventions. Results indicated successful detection of arterial thrombosis and demonstrated that [^18F]GP1 uptake correlated with the presence of thrombus .

- Another study focused on patients with acute myocardial infarction revealed that [^18F]GP1 uptake was significantly higher in culprit vessels compared to non-culprit vessels, suggesting its utility in guiding therapeutic decisions .

Impact on Clinical Management

In cases where conventional imaging failed to provide clarity on thrombus presence, [^18F]GP1 PET imaging changed management strategies by confirming or ruling out thrombi. For instance, it identified previously undiagnosed left ventricular thrombus and pulmonary embolism, leading to timely interventions .

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Acute Myocardial Infarction | Clinical Trial | Non-invasive detection of coronary thrombosis |

| Deep Vein Thrombosis | Clinical Study | High binding affinity to venous thrombi |

| Atherosclerotic Plaque Rupture | Phase 1 Trial | Visualization of plaque rupture and stent thrombosis |

Wirkmechanismus

Elarofiban exerts its effects by inhibiting the binding of fibrinogen to glycoprotein IIb/IIIa receptors on platelets . This inhibition prevents platelet aggregation, which is a crucial step in the formation of blood clots. The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation.

Vergleich Mit ähnlichen Verbindungen

Elarofiban ist unter den Glycoprotein-IIb/IIIa-Antagonisten aufgrund seiner nicht-peptidischen Struktur und hohen Spezifität für den Glycoprotein-IIb/IIIa-Rezeptor einzigartig . Zu ähnlichen Verbindungen gehören:

Tirofiban: Ein weiterer Glycoprotein-IIb/IIIa-Antagonist, jedoch mit einer anderen chemischen Struktur.

Eptifibatid: Ein zyklisches Peptid, das ebenfalls Glycoprotein-IIb/IIIa-Rezeptoren anvisiert.

Abciximab: Ein monoklonaler Antikörper, der Glycoprotein-IIb/IIIa-Rezeptoren hemmt.

Die Einzigartigkeit von this compound liegt in seiner nicht-peptidischen Natur, die im Vergleich zu peptidbasierten Antagonisten Vorteile in Bezug auf Stabilität und Bioverfügbarkeit bieten kann.

Biologische Aktivität

Elarofiban, also known as RWJ-53308, is a nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa). It has garnered attention for its potential applications in treating thrombotic disorders and enhancing imaging techniques for thrombus detection.

This compound functions by inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets, thus preventing platelet aggregation. The compound exhibits a high affinity for this receptor, with an IC50 value of approximately 0.15 nM, indicating its potency in blocking fibrinogen interactions .

Pharmacokinetics and Safety Profile

Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. In preclinical studies, it has shown minimal adverse effects, making it a candidate for further clinical evaluation .

Imaging Applications

A notable derivative of this compound, 18F-GP1, has been developed for use in positron emission tomography (PET) imaging. This tracer targets activated GPIIb/IIIa receptors, allowing for the visualization of thrombus in vivo. Studies involving patients with acute venous thromboembolism have indicated that 18F-GP1 can effectively detect thromboembolic foci, with promising results in terms of specificity and sensitivity .

Case Study: 18F-GP1 PET Imaging

In a study involving 20 patients diagnosed with acute deep vein thrombosis (DVT) or pulmonary embolism (PE), the uptake of 18F-GP1 was correlated with clinical parameters such as plasma fibrinogen levels and platelet activation markers. The results indicated a significant correlation between the maximum standardized uptake value (SUVmax) of 18F-GP1 and the percentage of P-selectin-positive circulating platelets (r = 0.656, P = 0.002), reinforcing the tracer's potential for clinical applications in thrombosis detection .

Research Findings Summary Table

Eigenschaften

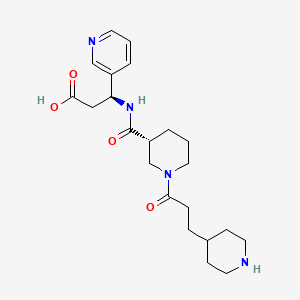

IUPAC Name |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXKGFLZFSILK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198958-88-2 | |

| Record name | Elarofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELAROFIBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.